molecular formula C22H26N4O4 B2691365 Allyl 5-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622362-95-2

Allyl 5-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2691365
M. Wt: 410.474
InChI Key: AKPYJSDHLCSJHM-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative, which is a type of organic compound that is often found in DNA and RNA . It contains a dimethylamino group attached to a phenyl ring, which is a common structure in many pharmaceutical compounds . The presence of the allyl group suggests that this compound could participate in reactions typical of alkenes, such as addition reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a phenyl ring with a dimethylamino substituent, and an allyl group attached to the carboxylate group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The allyl group could participate in reactions typical of alkenes, such as addition reactions . The dimethylamino group could act as a nucleophile in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the dimethylamino group could make the compound basic, and the presence of the carboxylate group could make it acidic .

Scientific Research Applications

Antibacterial Agents

Research has shown that derivatives of 2,4-diamino-5-benzylpyrimidines, which share a similar structural complexity with the compound , exhibit high in vitro antibacterial activity against certain anaerobic organisms such as Bacteroides species and Fusobacterium. These compounds have shown effectiveness equal to or better than metronidazole in some cases. This indicates the potential use of the compound for developing new antibacterial agents with a focus on treating infections caused by anaerobic bacteria (Roth et al., 1989).

Synthesis of Pyrimidine Derivatives

The compound's structural framework is conducive to synthesizing novel pyrimidine derivatives. Studies involving the synthesis of 7-alkyl-1,3,6-trimethylpyrrolo[2,3-d]pyrimidines and 4-alkylamino-2,5-dimethyl-2,3-dihydrofuro[3,2-e]pyrimidines indicate the versatility of using allyl and alkyl groups in creating new pyrimidine-based compounds with potential biological activities (Ishikawa et al., 1992).

Antioxidant Properties

Studies on 6-substituted-2,4-dimethyl-3-pyridinols reveal interesting antioxidant properties that may be explored with structurally related compounds like Allyl 5-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate. The general synthetic strategy and the evaluation of antioxidant efficacy suggest a potential application in designing new antioxidants (Wijtmans et al., 2004).

Antimicrobial Evaluation

The synthesis of new tetrahydropyrimidine derivatives and their antimicrobial evaluation highlight the compound's potential application in discovering new antimicrobial agents. The utility of tetrahydropyrimidine-5-carboxylate in synthesizing functionally diversified pyrimidine derivatives demonstrates the compound's adaptability in generating new chemical entities with promising antimicrobial properties (Kheder et al., 2011).

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for potential use in medical or pharmaceutical applications .

properties

IUPAC Name

prop-2-enyl 5-[4-(dimethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-7-12-30-21(28)16-13(2)23-19-18(20(27)26(6)22(29)25(19)5)17(16)14-8-10-15(11-9-14)24(3)4/h7-11,17,23H,1,12H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPYJSDHLCSJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)N(C)C)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 5-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

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